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For Researchers, Scientists, and Drug Development Professionals

Introduction
Saxagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used

for the treatment of type 2 diabetes mellitus. The solid-state properties of an active

pharmaceutical ingredient (API), such as its crystalline structure and polymorphism, are of

paramount importance as they can significantly influence the drug's stability, solubility,

bioavailability, and manufacturability. This technical guide provides a comprehensive overview

of the known crystalline forms of saxagliptin and its salts, primarily focusing on the

hydrochloride salt and the free base. It details their characterization, methods of preparation,

and the relationships between different polymorphic forms.

Crystalline Forms of Saxagliptin and its Salts
Saxagliptin can exist in various solid forms, including polymorphs, hydrates, and solvates of

both the free base and its salts. The hydrochloride salt, in particular, has been extensively

studied and found to exhibit a rich polymorphic landscape.

Saxagliptin Free Base
The free base of saxagliptin has been identified in anhydrous and hydrated forms.

Form N-3 (Anhydrous): This is a non-solvated crystalline form of the saxagliptin free base.
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Form H-1 (Monohydrate): This form contains approximately one mole of water per mole of

saxagliptin.[1]

Form H.5-2 (Hemihydrate): This hydrated form incorporates about half a mole of water per

mole of saxagliptin.[1]

Saxagliptin Hydrochloride
A multitude of crystalline forms of saxagliptin hydrochloride have been reported in scientific

literature and patents. These forms are often hydrates with varying water content.

Form H2-1 (Dihydrate): A common and well-characterized dihydrate form.[1][2]

Form H0.75-3 (Hydrate): Contains approximately 0.75 equivalents of water.[1]

Form H1.25-2 (Hydrate): Contains approximately 1.25 equivalents of water.[1]

Form I-S: An anhydrous crystalline form noted for its chemical stability and high dissolution

rate.[3]

Form HT-S: A high-temperature anhydrous form.[3]

Form IV-S: A crystalline form that can be prepared from specific solvents.[3]

Form HT-IV-S: A high-temperature variant of Form IV-S.[3]

Form K: A hydrated crystalline form.

Form Z: A hydrated crystalline form with a notable dissolution rate.[4]

Form D: A hydrated crystalline form.[4]

Form N: A distinct crystalline form.[5]

Form S: Another identified crystalline form.[4]

Form O: A crystalline form of saxagliptin hydrochloride.[4]

Form B: A crystalline form of saxagliptin hydrochloride.[5]
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Form T: A crystalline form of saxagliptin hydrochloride.

Data Presentation: Physicochemical Properties
The various crystalline forms of saxagliptin and its hydrochloride salt are distinguished by their

unique physicochemical properties. Powder X-ray Diffraction (PXRD) is a primary technique for

identifying and differentiating these forms.

Table 1: Characteristic Powder X-ray Diffraction (PXRD)
Peaks (2θ ± 0.2°) for Crystalline Forms of Saxagliptin
Free Base

Form Characteristic Peaks (2θ)

N-3
Data not sufficiently available in the search

results.

H-1
12.4, 13.3, 13.6, 14.7, 16.2, 18.2, 19.9, 20.9,

21.9, 22.4[2]

H.5-2
Data not sufficiently available in the search

results.

Table 2: Characteristic Powder X-ray Diffraction (PXRD)
Peaks (2θ ± 0.2°) for Crystalline Forms of Saxagliptin
Hydrochloride
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Form Characteristic Peaks (2θ)

H2-1
6.8, 11.1, 13.7, 14.6, 15.2, 16.4, 17.0, 20.2,

21.1[2]

H0.75-3
Data not sufficiently available in the search

results.

H1.25-2
Data not sufficiently available in the search

results.

I-S 6.7, 13.5, 14.6, 15.2, 16.6, 17.9, 24.5, 28.1[3]

HT-S 6.6, 11.5, 13.3, 15.3, 16.7, 17.6[3]

IV-S 2.4, 4.1, 4.7, 6.3, 15.6[3]

HT-IV-S 2.6, 4.5, 6.8, 14.6, 18.1[3]

K
5.4, 6.4, 11.4, 12.8, 14.8, 15.7, 16.7, 19.4,

22.1[6]

Z 8.1, 9.3, 12.0, 14.2, 16.6, 19.2, 23.2[4]

D 8.6, 10.6, 14.4, 15.4, 17.3, 19.0, 22.6, 25.7[4]

N 4.0, 13.9, 17.1, 18.4[5]

S 8.0, 9.1, 12.9, 18.4, 24.0[4]

O 5.6, 9.1, 13.1, 19.7[4]

B 5.9, 6.5, 17.8, 20.5[5]

T 8.6, 14.3, 15.1, 17.2, 17.5, 18.5, 19.2, 22.6

Table 3: Thermal Analysis Data for Selected Crystalline
Forms
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Form Technique Observation

Saxagliptin HCl DSC
Melting point observed at

84.17°C.[7]

Form K (HCl salt) TGA

Water content of approximately

8% w/w (loss between room

temperature and 150°C).[6]

Form Z (HCl salt) TGA

Water content of approximately

6.5% w/w (loss between room

temperature and 150°C).[4]

Form D (HCl salt) TGA

Water content of approximately

6.3% w/w (loss between room

temperature and 150°C).[4]

Experimental Protocols
Detailed methodologies are crucial for the replication and verification of polymorphic forms. The

following sections outline generalized experimental protocols based on available literature.

Powder X-ray Diffraction (PXRD)
Instrument: A conventional X-ray diffractometer.

Radiation: Copper K-alpha (Cu Kα) radiation with a wavelength of 1.54184 Å is commonly

used.[6]

Voltage and Current: Typically operated at 40-45 kV and 40 mA.

Scan Range: A 2θ range of 2° to 40° is generally sufficient to cover the characteristic peaks

of saxagliptin polymorphs.

Scan Speed/Step Size: A continuous scan at a rate of 1-5°/min or a step scan with a step

size of 0.02° and a counting time of 1-10 seconds per step.

Sample Preparation: Samples are lightly packed into a sample holder to ensure a flat

surface.
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Differential Scanning Calorimetry (DSC)
Instrument: A calibrated differential scanning calorimeter.

Sample Pans: 3-5 mg of the sample is weighed into aluminum pans, which are then

hermetically sealed.[7] A pinhole may be made in the lid to allow for the escape of volatiles.

Heating Rate: A heating rate of 10°C/min is commonly employed.[7]

Temperature Range: The analysis is typically carried out from ambient temperature to a point

beyond the melting or decomposition of the sample, for instance, up to 300°C.[7]

Atmosphere: A continuous flow of an inert gas, such as nitrogen, is maintained throughout

the experiment.

Thermogravimetric Analysis (TGA)
Instrument: A calibrated thermogravimetric analyzer.

Sample Pan: A few milligrams of the sample are placed in a suitable pan (e.g., platinum or

alumina).

Heating Rate: A linear heating rate, often 10°C/min, is applied.

Temperature Range: The sample is heated from ambient temperature to a temperature

sufficient to ensure all volatile components have been removed and any decomposition has

occurred.

Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative

degradation.

Preparation of Crystalline Forms
The preparation of a specific polymorphic form is dependent on various factors including the

choice of solvent, temperature, and agitation.

Preparation of Saxagliptin Free Base Form N-3 (Anhydrous):
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Dissolve saxagliptin monohydrate (Form H-1) in a suitable organic solvent like methylene

chloride.

Evaporate the solution to dryness to obtain an oil.

Dissolve the resulting oil in ethyl acetate.

Evaporate the solution to yield a slurry of crystals of the anhydrous free base (Form N-3).

[1]

Preparation of Saxagliptin Hydrochloride Form H2-1 (Dihydrate):

Dissolve saxagliptin free base monohydrate (Form H-1) in a mixture of concentrated

hydrochloric acid, dioxane, and ethanol.

Allow the solution to stand at room temperature.

Crystals of the dihydrochloride salt dihydrate (Form H2-1) will form and can be recovered.

[1]

Preparation of Saxagliptin Hydrochloride Form H0.75-3:

Heat the monohydrochloride salt dihydrate (Form H2-1) at a temperature between 25°C

and 55°C for 1 to 2 hours.

Recover the resulting crystals of Form H0.75-3.[1]

Preparation of Saxagliptin Hydrochloride Form HT-S:

Heat known forms of saxagliptin hydrochloride to a temperature between 160°C and

180°C.

Isolate the resulting Form HT-S.

Visualization of Experimental Workflows and
Relationships
Polymorph Characterization Workflow
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The following diagram illustrates a typical workflow for the characterization of a new

polymorphic form.

Synthesis/Crystallization

Solid-State Characterization

Data Analysis and Identification

Synthesized Saxagliptin 
 or Salt

Crystallization from 
 various solvents/conditions

Powder X-ray Diffraction (PXRD)Primary Identification
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Thermal Behavior

Thermogravimetric 
 Analysis (TGA)

Solvate/Hydrate State

Spectroscopy 
 (FTIR, Raman)

Functional Groups/
Bonding

Identification of 
 Crystalline Form Stability Assessment

Further Studies
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A typical workflow for the characterization of saxagliptin polymorphs.

Interconversion of Saxagliptin Hydrochloride Hydrates
The relationship between some of the hydrated forms of saxagliptin hydrochloride can be

influenced by temperature.
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Form H2-1 (Dihydrate)

Form H0.75-3

Heating (25-55°C)

Click to download full resolution via product page

Thermal conversion of Saxagliptin HCl Form H2-1 to Form H0.75-3.

Preparation of Anhydrous Saxagliptin Free Base
This diagram outlines the process to obtain the anhydrous Form N-3 from the monohydrate.
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Saxagliptin Free Base
Monohydrate (Form H-1)

Dissolve in
Methylene Chloride

Evaporate to Dryness

Intermediate Oil

Dissolve in
Ethyl Acetate

Evaporate to Slurry

Anhydrous Free Base
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Click to download full resolution via product page

Workflow for the preparation of anhydrous saxagliptin free base (Form N-3).

Conclusion
The polymorphic landscape of saxagliptin and its salts is complex, with numerous crystalline

forms having been identified. A thorough understanding and characterization of these forms are

critical for the development of stable and effective pharmaceutical products. This guide has

summarized the key crystalline forms, their characterization data, and methods for their
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preparation. The provided workflows and data tables serve as a valuable resource for

researchers and professionals in the field of drug development. Further research into the

single-crystal structures and thermodynamic relationships between all identified polymorphs

would provide a more complete understanding of the solid-state chemistry of saxagliptin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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